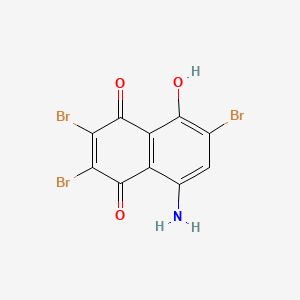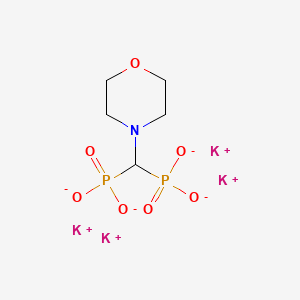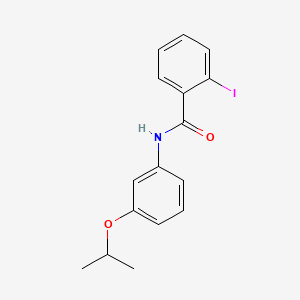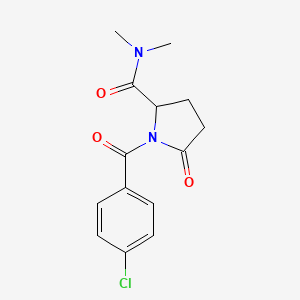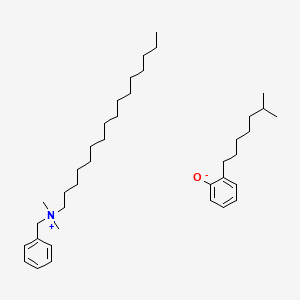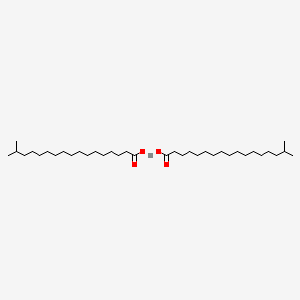
Lead(2+) isooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+) isooctadecanoate, also known as lead(2+) isooctadecanoic acid salt, is a chemical compound with the molecular formula C36H70O4Pb. It is a lead salt of isooctadecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(2+) isooctadecanoate can be synthesized through a reaction between lead(2+) oxide and isooctadecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows:
PbO+2C18H36O2→Pb(C18H35O2)2+H2O
In this reaction, lead(2+) oxide reacts with isooctadecanoic acid to form this compound and water.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors, precise temperature control, and purification steps to ensure the quality and purity of the final product. The compound is then typically dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Lead(2+) isooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state lead compounds.
Substitution: The lead ion in this compound can be substituted by other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used. These reactions often require elevated temperatures.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and various organic by-products.
Reduction: Lead metal or lower oxidation state lead compounds.
Substitution: New metal isooctadecanoates and lead salts.
Applications De Recherche Scientifique
Lead(2+) isooctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its effects on biological systems, particularly in toxicology research.
Medicine: Research into its potential therapeutic applications and its effects on human health.
Industry: Used in the production of lubricants, stabilizers, and other industrial products.
Mécanisme D'action
The mechanism of action of lead(2+) isooctadecanoate involves its interaction with cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and interference with metabolic pathways. The compound’s effects are primarily due to the toxicity of lead ions, which can cause significant biological damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(2+) stearate: Another lead salt of a fatty acid, used in similar applications.
Lead(2+) palmitate: Similar in structure and function, used in industrial processes.
Lead(2+) oleate: Known for its use in lubricants and stabilizers.
Uniqueness
Lead(2+) isooctadecanoate is unique due to its branched-chain structure, which can impart different physical and chemical properties compared to its straight-chain counterparts. This can affect its solubility, reactivity, and applications in various fields.
Propriétés
Numéro CAS |
70727-02-5 |
|---|---|
Formule moléculaire |
C36H70O4Pb |
Poids moléculaire |
774 g/mol |
Nom IUPAC |
lead(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Pb/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
JMEUJGVDDDDEAT-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



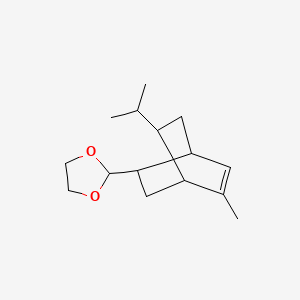
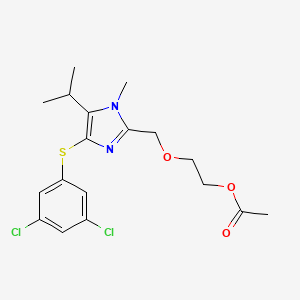
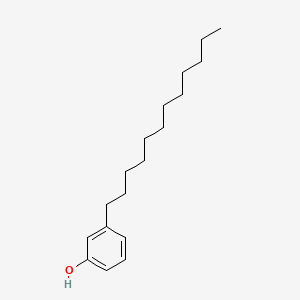


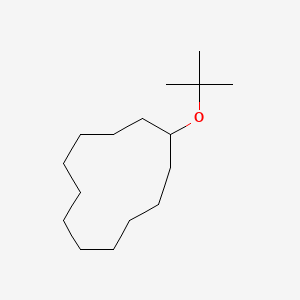
![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
